molecular formula C14H11BrFNO B11678436 N-(3-bromo-4-methylphenyl)-4-fluorobenzamide

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide

Cat. No.: B11678436
M. Wt: 308.14 g/mol
InChI Key: QEDPDHFTPJHXRP-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a fluorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-4-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the choice of solvents, catalysts, and reaction times, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-4-chlorobenzamide
  • N-(3-bromo-4-methylphenyl)-4-methoxybenzamide
  • N-(3-bromo-4-methylphenyl)-4-nitrobenzamide

Uniqueness

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C14H11BrFNO/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18)

InChI Key

QEDPDHFTPJHXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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